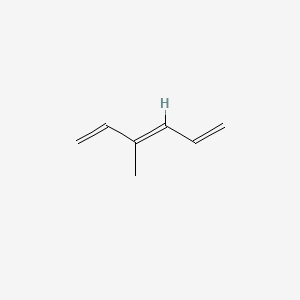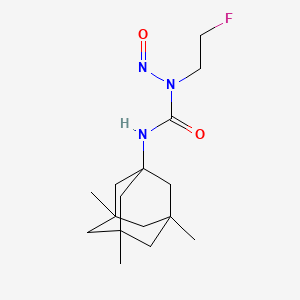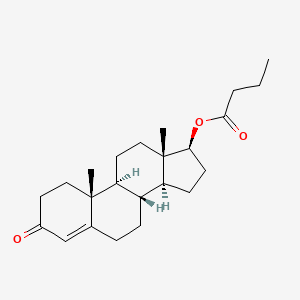
N-(tert-Butoxycarbonyl)tocinoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)tocinoic Acid: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The Boc group is particularly valued for its stability under a variety of conditions and its ease of removal under acidic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N-(tert-Butoxycarbonyl)tocinoic Acid typically involves the reaction of tocinoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-(tert-Butoxycarbonyl)tocinoic Acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents .
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used in dichloromethane for Boc removal.
Hydrochloric Acid (HCl): Used in methanol or ethyl acetate for deprotection.
Oxalyl Chloride: Used in methanol for mild deprotection.
Major Products: The major product of these reactions is the deprotected amine, along with by-products such as carbon dioxide and tert-butyl cation .
Aplicaciones Científicas De Investigación
Chemistry: N-(tert-Butoxycarbonyl)tocinoic Acid is widely used in peptide synthesis as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to protect amino groups in drug synthesis, ensuring that the active sites of the molecules remain intact during various stages of synthesis .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its stability and ease of removal make it an ideal choice for large-scale production .
Mecanismo De Acción
The mechanism of action for N-(tert-Butoxycarbonyl)tocinoic Acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate. The removal of the Boc group involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl cation and subsequent decarboxylation .
Comparación Con Compuestos Similares
Phenylmethoxycarbonyl (Cbz): Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Methoxycarbonyl: Less stable compared to Boc due to the less substituted alkyl group.
Uniqueness: N-(tert-Butoxycarbonyl)tocinoic Acid is unique due to the stability of the tert-butyl carbocation formed during deprotection, making the Boc group easier to remove compared to other protecting groups. This stability allows for a wide range of reaction conditions without compromising the integrity of the protected amine .
Propiedades
Fórmula molecular |
C35H52N8O12S2 |
|---|---|
Peso molecular |
841.0 g/mol |
Nombre IUPAC |
(4R,7S,10S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-19-[(2-methylpropan-2-yl)oxycarbonylamino]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |
InChI |
InChI=1S/C35H52N8O12S2/c1-6-17(2)27-32(51)38-20(11-12-25(36)45)28(47)40-22(14-26(37)46)29(48)41-24(33(52)53)16-57-56-15-23(42-34(54)55-35(3,4)5)31(50)39-21(30(49)43-27)13-18-7-9-19(44)10-8-18/h7-10,17,20-24,27,44H,6,11-16H2,1-5H3,(H2,36,45)(H2,37,46)(H,38,51)(H,39,50)(H,40,47)(H,41,48)(H,42,54)(H,43,49)(H,52,53)/t17-,20-,21-,22-,23-,24-,27?/m0/s1 |
Clave InChI |
ATNMFXCGUCRBER-HWERWGBCSA-N |
SMILES isomérico |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C)C(=O)O)CC(=O)N)CCC(=O)N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C)C(=O)O)CC(=O)N)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



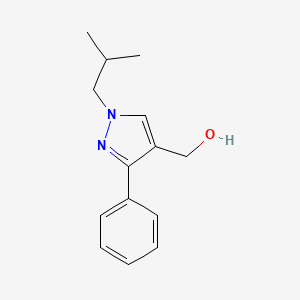
![3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
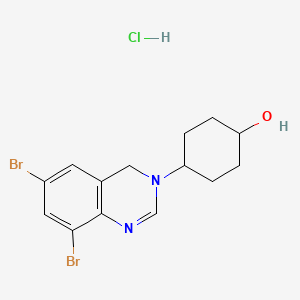
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
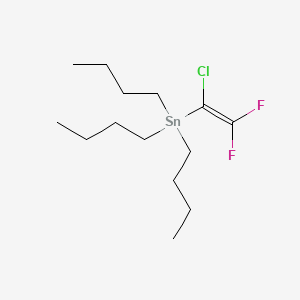
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)


![(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol](/img/structure/B13425725.png)

